molecular formula C57H79N11O14S B611138 TAMRA-Azide-PEG-Biotin CAS No. 1797415-74-7

TAMRA-Azide-PEG-Biotin

Cat. No.: B611138
CAS No.: 1797415-74-7
M. Wt: 1174.38
InChI Key: VENZSFAIMFUMLZ-VNRPUITKSA-N
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Description

TAMRA-Azide-PEG-Biotin is a trifunctional compound that combines a fluorescent dye (tetramethylrhodamine), an azide group, and a biotin moiety. This compound is widely used in biochemical and biomedical research due to its ability to facilitate both visualization and affinity purification of biomolecules. The azide group allows for click chemistry reactions, while the biotin moiety enables strong binding to streptavidin, making it a versatile tool in various applications .

Mechanism of Action

Target of Action

TAMRA-Azide-PEG-Biotin is primarily targeted towards alkyne-tagged proteins . The compound contains a biotin group and an azide group, which enables Click Chemistry-mediated labeling of these proteins .

Mode of Action

The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is also known as Click Chemistry. Additionally, the compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a PEG-based linker for PROTACs, joins these two essential ligands, crucial for forming PROTAC molecules .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property is likely to influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability.

Result of Action

The result of the action of this compound is the labeling of alkyne-tagged proteins . This labeling enables efficient protein enrichment . The biotin group in the compound plays a crucial role in this process .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s solubility in aqueous media suggests that its action might be influenced by the hydration level of the environment . .

Biochemical Analysis

Biochemical Properties

TAMRA-Azide-PEG-Biotin plays a crucial role in biochemical reactions, particularly in click chemistry. The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, as well as strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow for the specific labeling and detection of biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, including streptavidin, which binds to the biotin moiety, enabling efficient protein enrichment and detection .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enabling the specific labeling and tracking of biomolecules, which is essential for studying cell signaling pathways, gene expression, and cellular metabolism . The compound’s fluorescent properties allow researchers to visualize and monitor cellular processes in real-time, providing valuable insights into cellular dynamics.

Molecular Mechanism

The mechanism of action of this compound involves its ability to undergo click chemistry reactions, which facilitate the specific labeling of biomolecules. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage . This reaction enables the covalent attachment of this compound to target biomolecules, allowing for their detection and enrichment. Additionally, the biotin moiety in this compound binds to streptavidin, further enhancing its utility in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at -20°C as a powder for up to three years and in solution at -80°C for up to six months . Its stability and effectiveness may decrease over time, particularly if not stored under optimal conditions. Long-term studies have shown that this compound can maintain its labeling efficiency and fluorescence properties for extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower dosages, the compound effectively labels and tracks biomolecules without causing significant toxicity or adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve the desired labeling and detection outcomes while minimizing any harmful effects on the animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that facilitate its interaction with various enzymes and cofactors. The compound’s azide group enables it to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules . These reactions are crucial for the specific labeling and detection of target proteins, nucleic acids, and other biomolecules, allowing researchers to study metabolic flux and changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility in aqueous media, facilitating its distribution within the cellular environment . The biotin moiety allows for specific binding to streptavidin, enabling efficient protein enrichment and localization studies .

Subcellular Localization

This compound exhibits specific subcellular localization, which is influenced by its targeting signals and post-translational modifications. The compound’s fluorescent properties allow for the visualization of its distribution within various cellular compartments and organelles . This localization is essential for studying the compound’s activity and function in different cellular contexts, providing valuable insights into its role in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-Azide-PEG-Biotin involves multiple steps, starting with the preparation of the individual components: tetramethylrhodamine, azide, and biotin. These components are then linked together using a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The use of automated synthesis and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

TAMRA-Azide-PEG-Biotin primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is a triazole-linked conjugate, which retains the fluorescent and biotin functionalities, allowing for subsequent visualization and affinity purification .

Scientific Research Applications

TAMRA-Azide-PEG-Biotin has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the labeling and visualization of biomolecules such as proteins, nucleic acids, and lipids.

    Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor various diseases.

    Industry: Utilized in the development of biosensors and other analytical tools

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TAMRA-Azide-PEG-Biotin is unique due to its trifunctional nature, combining a fluorescent dye, an azide group, and a biotin moiety with a PEG spacer. This combination enhances its solubility, reduces steric hindrance, and provides versatile applications in various fields of research .

Properties

CAS No.

1797415-74-7

Molecular Formula

C57H79N11O14S

Molecular Weight

1174.38

IUPAC Name

5-((4-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3,7,21-trioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,14,17-trioxa-4,8,20-triazapentacosyl)carbamoyl)-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate

InChI

InChI=1S/C57H79N11O14S/c1-66(2)40-10-13-43-47(36-40)82-48-37-41(67(3)4)11-14-44(48)53(43)42-12-9-39(35-45(42)56(73)74)55(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-49-54-46(38-83-49)63-57(75)64-54/h9-14,35-37,46,49,54H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t46-,49-,54-/m0/s1

InChI Key

VENZSFAIMFUMLZ-VNRPUITKSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCNC(CCN(C(CCNC(C3=CC=C(C(C(C=CC(N(C)C)=C4)=C4O5)=C6C5=C/C(C=C6)=[N+](C)/C)C(C([O-])=O)=C3)=O)=O)CCOCCOCCOCCN=[N+]=[N-])=O)=O)[C@@]2([H])N1

Appearance

Solid powder

Purity

>93% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAMRA-Azide-PEG-Biotin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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